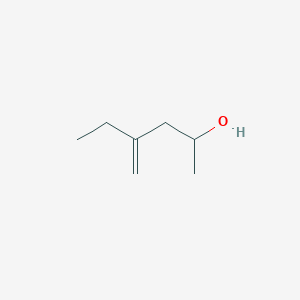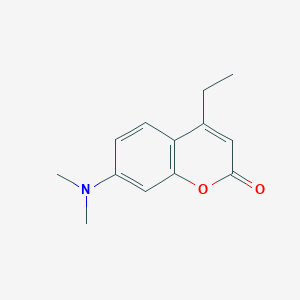
Sodium (pentafluorophenyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (pentafluorophenyl)methanide is an organometallic compound that features a sodium cation and a pentafluorophenylmethanide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6F5CH2Cl+NaH→C6F5CH2Na+HCl
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.
Applications De Recherche Scientifique
Sodium (pentafluorophenyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (pentafluorophenyl)borate
- Sodium (pentafluorophenyl)phenoxide
- Sodium (pentafluorophenyl)amide
Uniqueness
Sodium (pentafluorophenyl)methanide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity
Propriétés
Numéro CAS |
62781-72-0 |
|---|---|
Formule moléculaire |
C7H2F5Na |
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene |
InChI |
InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1 |
Clé InChI |
DNOPANDTOVEMGW-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
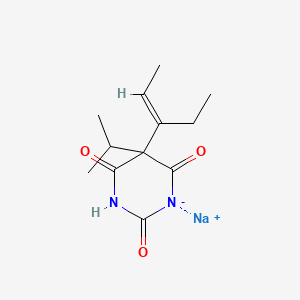

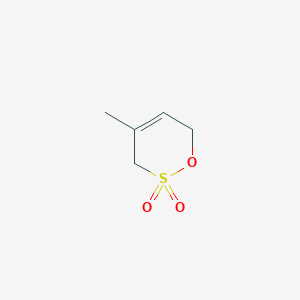
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
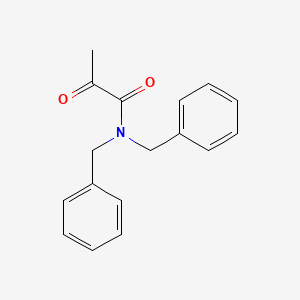
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

